(4-Methoxy-3-nitrophenyl)methanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of (4-Methoxy-3-nitrophenyl)methanamine hydrochloride may involve large-scale nitration reactors followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Types of Reactions:
Reduction: The compound can also be reduced to form various derivatives, such as (4-methoxy-3-aminophenyl)methanamine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed:
Oxidation: (4-Methoxy-3-aminophenyl)methanamine.
Reduction: Various amine derivatives.
Substitution: Substituted phenylmethanamines.
Scientific Research Applications
(4-Methoxy-3-nitrophenyl)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Mechanism of Action
The mechanism of action of (4-Methoxy-3-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modify proteins and other biomolecules . These interactions can result in changes in cellular functions and biochemical pathways .
Comparison with Similar Compounds
- (4-Methoxy-2-nitrophenyl)methanamine hydrochloride
- (4-Nitrophenyl)methanamine hydrochloride
- (4-Methoxy-3-methylphenyl)methanamine hydrochloride
Comparison: (4-Methoxy-3-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties . Compared to (4-Methoxy-2-nitrophenyl)methanamine hydrochloride, it has a different position of the nitro group, leading to variations in reactivity and interaction with biological targets . Similarly, (4-Nitrophenyl)methanamine hydrochloride lacks the methoxy group, which affects its solubility and chemical behavior .
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-3-2-6(5-9)4-7(8)10(11)12;/h2-4H,5,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZJZOZQGZVIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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